molecular formula C9H12BrN5O4 B8345157 1-(2-Hydroxyethoxymethyl)-5-(1-azido-2-bromoethyl)uracil

1-(2-Hydroxyethoxymethyl)-5-(1-azido-2-bromoethyl)uracil

Cat. No. B8345157
M. Wt: 334.13 g/mol
InChI Key: YYJDYSPIVBWNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07589077B2

Procedure details

Reaction of 9a with N-bromosuccinimide, using the procedure outlined for the preparation of 2a, and purification of the product by silica gel column chromatography using chloroform-methanol (92:8, v/v) as eluent provided 10a as a syrup (92 mg, 31.4%).
Name
9a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
31.4%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2]C(CO)OCN1C=C(C=C)C(=O)NC1=O.BrN1C(=O)CCC1=O.[OH:26][CH2:27][CH2:28][O:29][CH2:30][N:31]1[CH:38]=[C:37]([CH:39]([N:42]=[N+:43]=[N-:44])[CH2:40][Br:41])[C:35](=[O:36])[NH:34][C:32]1=[O:33]>C(Cl)(Cl)Cl.CO>[OH:26][CH2:27][CH:28]([CH2:2][OH:1])[O:29][CH2:30][N:31]1[CH:38]=[C:37]([CH:39]([N:42]=[N+:43]=[N-:44])[CH2:40][Br:41])[C:35](=[O:36])[NH:34][C:32]1=[O:33] |f:3.4|

Inputs

Step One
Name
9a
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(OCN1C(=O)NC(=O)C(=C1)C=C)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCOCN1C(=O)NC(=O)C(=C1)C(CBr)N=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC(OCN1C(=O)NC(=O)C(=C1)C(CBr)N=[N+]=[N-])CO
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: PERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.